2'-Deoxy-2'-fluoro-arabino-6-thioguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is a synthetic nucleoside analog with the molecular formula C10H12FN5O3S. It is structurally similar to guanosine but contains modifications that enhance its stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and biotechnology due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected arabinofuranosyl guanine derivative, followed by deprotection and thiolation reactions . The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and thiolating agents like thiourea under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioguanosine moiety to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation . The presence of the fluorine and thiol groups enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-arabinonucleic acid (2’F-ANA): Similar in structure but lacks the thioguanosine moiety.
2’-Deoxy-2’-fluoro-9-β-D-arabinofuranosylguanine: Another fluorinated nucleoside analog with similar applications.
Uniqueness
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is unique due to the presence of both fluorine and thiol groups, which confer enhanced stability and biological activity. This dual modification allows it to be more effective in inhibiting nucleic acid synthesis compared to other similar compounds .
Properties
Molecular Formula |
C10H12FN5O3S |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12FN5O3S/c11-4-6(18)3(1-17)19-9(4)16-2-13-5-7(16)14-10(12)15-8(5)20/h2-4,6,9,17-18H,1H2,(H3,12,14,15,20) |
InChI Key |
JUTLSTZAVHUSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.